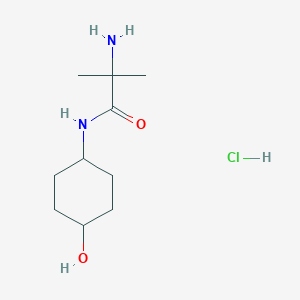
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride
Descripción general
Descripción
“2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H16N2O2•HCl and a molecular weight of 208.69 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H16N2O2•HCl . This indicates that it contains eight carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one chloride atom.Physical And Chemical Properties Analysis
This compound is a solid and should be stored at room temperature . Its molecular weight is 208.69 .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
- Research on enaminones, structurally related to the compound , shows promising anticonvulsant properties. Such compounds were evaluated using models like the amygdala kindling and maximal electroshock seizures (MES), revealing several analogs with minimal toxicity and effective seizure protection (Scott et al., 1993).
Asymmetric Synthesis
- Studies on the asymmetric synthesis of α-Amino Acids and α-N-Hydroxyamino Acids from N-Acylbornane-10,2-sultams highlight the application of certain cyclohexane derivatives in creating important building blocks for pharmaceuticals. These syntheses provide pathways to obtain various amino acids, demonstrating the utility of cyclohexane derivatives in medicinal chemistry (Oppolzer et al., 1992).
Hydrogen Bonding and Structure-Activity Relationship
- The crystal structure analysis of certain anticonvulsant enaminones shows the significance of hydrogen bonding in their activity. Such studies can provide insights into the design of new drugs with enhanced efficacy and reduced side effects (Kubicki et al., 2000).
Polymeric Latexes Preparation
- The preparation of cationic poly(N-isopropylacrylamide) copolymer latexes using methylene-bisacrylamide and other compounds, demonstrates the application of amino compounds in creating smart materials with potential uses in biomedical engineering and drug delivery systems (Meunier et al., 1995).
Propiedades
IUPAC Name |
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,11)9(14)12-7-3-5-8(13)6-4-7;/h7-8,13H,3-6,11H2,1-2H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPXFRGRISGKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCC(CC1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



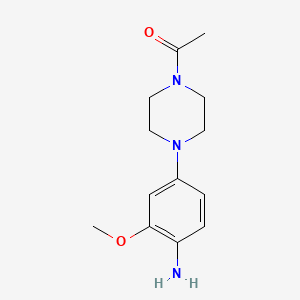
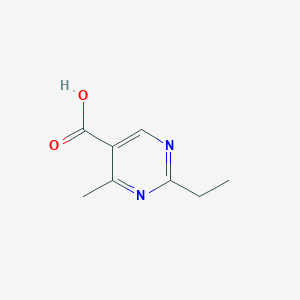
![4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524933.png)
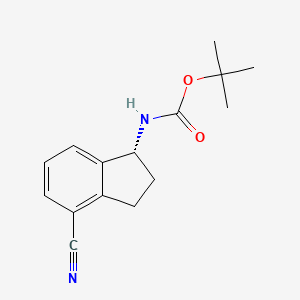
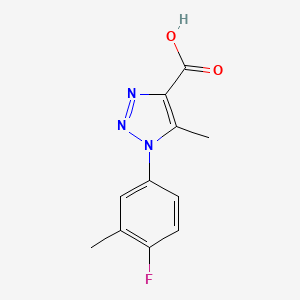

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B1524938.png)
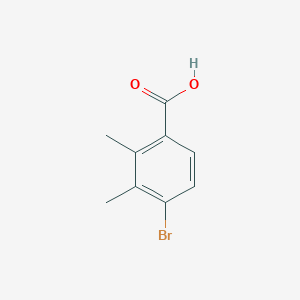
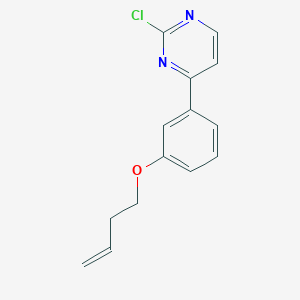
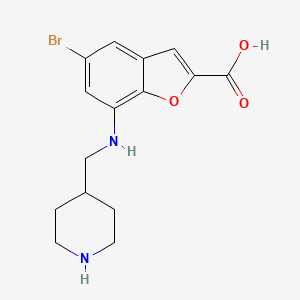

![Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1524950.png)
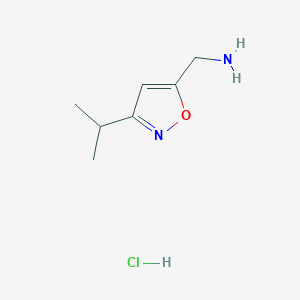
![(1R,3aS,6aR)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1524952.png)